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Compound of Interest

Compound Name: Brassidic Acid

Cat. No.: B163421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

brassidic acid, a long-chain unsaturated fatty acid. The information presented herein is

intended to support research and development activities by offering detailed spectral data and

standardized experimental protocols.

Introduction
Brassidic acid, systematically known as (E)-docos-13-enoic acid, is a monounsaturated

omega-9 fatty acid with the chemical formula C22H42O2. Its structure consists of a 22-carbon

chain with a trans double bond between carbons 13 and 14. Understanding the spectroscopic

properties of brassidic acid is crucial for its identification, characterization, and quantification

in various matrices. This guide presents its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in a structured format, accompanied by detailed

experimental methodologies.

Spectroscopic Data
The following tables summarize the key spectroscopic data for brassidic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Brassidic Acid (CDCl₃)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~5.39 m -CH=CH- (Olefinic protons)

~2.25 t -CH₂-COOH (α-protons)

~1.98 m =CH-CH₂- (Allylic protons)

~1.63 p -CH₂-CH₂-COOH (β-protons)

~1.25 s (br) -(CH₂)n- (Methylene chain)

~0.88 t -CH₃ (Terminal methyl protons)

Table 2: ¹³C NMR Spectroscopic Data for Brassidic Acid (CDCl₃)

Chemical Shift (δ, ppm) Assignment

~180.3 C=O (Carboxyl)

~130.5 -CH=CH- (Olefinic)

~34.1 -CH₂-COOH (α-carbon)

~32.8 Allylic carbons

~29.7 - 29.1 -(CH₂)n- (Methylene chain)

~24.7 -CH₂-CH₂-COOH (β-carbon)

~22.7 -CH₂-CH₃

~14.1 -CH₃ (Terminal methyl)

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for Brassidic Acid (Neat)
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Frequency (cm⁻¹) Intensity Assignment

~3300-2500 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

~2917 Strong C-H stretch (asymmetric, CH₂)

~2849 Strong C-H stretch (symmetric, CH₂)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1465 Medium C-H bend (CH₂)

~1295 Medium C-O stretch

~965 Medium =C-H bend (trans-alkene)

Mass Spectrometry (MS)
Table 4: GC-MS Data for Brassidic Acid Methyl Ester (FAME)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

352 [M]⁺ Molecular Ion

321 [M - OCH₃]⁺

297 [M - C₄H₇O]⁺ (McLafferty + 14)

265 [M - C₆H₁₁O]⁺

74 100
[CH₃OC(OH)=CH₂]⁺

(McLafferty rearrangement)

55 Alkyl fragments

41 Alkyl fragments

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are designed to ensure reproducibility and accuracy.

NMR Spectroscopy
Weigh approximately 10-20 mg of brassidic acid for ¹H NMR or 50-100 mg for ¹³C NMR into

a clean, dry vial.[1]

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3]

Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.[2]

Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: ~2-4 seconds.

Relaxation Delay: 1-5 seconds.[1]

Number of Scans: 16-64.

Instrument: 100 MHz (or higher) NMR Spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled single-pulse sequence.
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Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-10 seconds.[4][5]

Number of Scans: 1024-4096 (or more, depending on sample concentration).

Infrared (IR) Spectroscopy
Ensure the ATR crystal of the FT-IR spectrometer is clean.

If brassidic acid is solid at room temperature, gently warm a small amount of the sample

until it melts.

Apply a small drop of the molten brassidic acid directly onto the center of the ATR crystal.[6]

[7]

Alternatively, for KBr pellet method, grind 1-2 mg of solid brassidic acid with ~100 mg of dry

KBr powder and press into a transparent pellet.[7]

Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be recorded

prior to sample analysis.

Mass Spectrometry (GC-MS)
Weigh 1-10 mg of brassidic acid into a screw-capped test tube.

Add 2 mL of a 2% sulfuric acid solution in methanol.

Seal the tube and heat at 50-60°C for at least 1 hour.

After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
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Vortex the mixture and allow the layers to separate.

Carefully transfer the upper hexane layer, containing the fatty acid methyl ester (FAME), to a

clean vial for GC-MS analysis.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

GC Column: A polar capillary column (e.g., DB-23 or similar) is recommended for FAME

analysis.

Injector Temperature: 250°C.

Oven Temperature Program:

Initial temperature: 150°C, hold for 1 min.

Ramp to 220°C at 4°C/min.

Hold at 220°C for 10 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid

like brassidic acid.
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Workflow for Spectroscopic Analysis of Brassidic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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